3-Fluoro-2-(hydroxymethyl)benzonitrile

Lipophilicity Drug Design ADME

3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1260764-63-3) is a disubstituted aromatic building block belonging to the fluorinated benzonitrile class, characterized by a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position ortho to the nitrile. It has the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol, with a commercially available purity specification of 95.0%.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 1260764-63-3
Cat. No. B1447492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(hydroxymethyl)benzonitrile
CAS1260764-63-3
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CO)C#N
InChIInChI=1S/C8H6FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,11H,5H2
InChIKeyKICPVYAMZBCNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(hydroxymethyl)benzonitrile CAS 1260764-63-3: A Regiospecific Fluorinated Benzonitrile Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1260764-63-3) is a disubstituted aromatic building block belonging to the fluorinated benzonitrile class, characterized by a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position ortho to the nitrile [1]. It has the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol, with a commercially available purity specification of 95.0% . This compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical candidates, where the defined regiochemistry of the fluorine and hydroxymethyl substituents enables selective downstream functionalization .

Why Regioisomeric Fluoro-Hydroxymethyl Benzonitriles Cannot Substitute for 3-Fluoro-2-(hydroxymethyl)benzonitrile in Synthesis


Within the series of fluoro-(hydroxymethyl)benzonitrile regioisomers (3-fluoro-2-, 4-fluoro-2-, 5-fluoro-2-, and 2-fluoro-6-analogs), simple substitution is prohibited by quantifiable differences in fundamental physicochemical properties that directly govern reactivity, purification, and pharmacokinetic profiles of derived compounds [1][2]. The 3-fluoro-2-(hydroxymethyl) substitution pattern yields a unique computed lipophilicity (XLogP3 = 0.7) that is measurably lower than the 4-fluoro-2- and 5-fluoro-2- isomers (XLogP3 = 0.9) and the non-fluorinated parent (XLogP3 = 1.0), impacting solubility, logD, and membrane permeability in biological systems [1][3]. Furthermore, the boiling point of 268.1±25.0 °C differs from the 275.0±25.0 °C reported for 4-fluoro-2-(hydroxymethyl)benzonitrile, indicating altered intermolecular interactions that influence distillation and chromatographic purification protocols .

Quantitative Differentiation Evidence for 3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1260764-63-3) Versus Closest Analogs


Computed Lipophilicity (XLogP3): 3-Fluoro-2-(hydroxymethyl)benzonitrile is the Most Hydrophilic Among Fluorinated Regioisomers

The computed XLogP3 for 3-fluoro-2-(hydroxymethyl)benzonitrile is 0.7, which is 0.2 log unit lower than both the 4-fluoro-2- and 5-fluoro-2- analogs (XLogP3 = 0.9 each) and 0.3 log unit lower than the non-fluorinated 2-(hydroxymethyl)benzonitrile parent (XLogP3 = 1.0) [1][2][3][4]. This increased hydrophilicity results from the specific electronic influence of the 3-fluoro substituent adjacent to the hydroxymethyl group, which alters the molecular dipole and hydrogen-bonding potential relative to isomers where fluorine is more distant from this polar functional group.

Lipophilicity Drug Design ADME

Predicted Boiling Point and Density Differentiate 3-Fluoro-2-(hydroxymethyl)benzonitrile from the 4-Fluoro-2- Isomer

The predicted boiling point of 3-fluoro-2-(hydroxymethyl)benzonitrile is 268.1±25.0 °C at 760 mmHg, which is approximately 6.9 °C lower than the 4-fluoro-2-isomer (275.0±25.0 °C), and its density is 1.27±0.1 g/cm³ compared to 1.3±0.1 g/cm³ for the 4-fluoro analog . These differences, while modest, reflect distinct intermolecular packing and can influence distillation conditions, solvent selection for extraction, and chromatographic retention times during purification of intermediates.

Purification Process Chemistry Physical Properties

Regiospecific Synthetic Utility: Ortho Hydroxymethyl–Nitrile Proximity Enables Lactone and Heterocycle Formation

The 2-hydroxymethyl group in 3-fluoro-2-(hydroxymethyl)benzonitrile is positioned ortho to the nitrile, enabling intramolecular cyclization pathways (e.g., base-catalyzed lactonization or reductive cyclization to isobenzofuran derivatives) that are geometrically impossible for the widely available 4-fluoro-2-(hydroxymethyl)benzonitrile (CAS 1000339-93-4), where the hydroxymethyl and nitrile groups are meta-disposed . This ortho relationship is critical for generating phthalide or isoindolinone scaffolds, which are privileged structures in kinase inhibitors and CNS drug candidates [1][2].

Synthetic Versatility Heterocyclic Chemistry Medicinal Chemistry

Commercially Available Purity Specification: 95.0% Baseline with MDL-Standardized Identity

Fluorochem supplies 3-fluoro-2-(hydroxymethyl)benzonitrile (Product Code F389383) at a minimum purity of 95.0%, with full characterization by standard analytical methods and assignment of MDL Number MFCD12756617, providing an unambiguous digital identity for procurement . In comparison, the 4-fluoro-2-isomer (CAS 1000339-93-4) is available in both 95% and 98% grades from different vendors, while the 5-fluoro-2-isomer (CAS 1261450-38-7) is offered at 98% purity . The consistent 95.0% specification with documented MDL registration reduces risk of regioisomeric misassignment during procurement, which is a known challenge with fluorinated benzonitrile building blocks.

Quality Control Procurement Reproducibility

Predicted pKa of Hydroxymethyl Proton (13.38) Indicates Different Alcohol Reactivity Profile

The predicted pKa of the hydroxymethyl alcohol proton in 3-fluoro-2-(hydroxymethyl)benzonitrile is 13.38±0.10, as reported by ChemicalBook . This value reflects the electron-withdrawing influence of the neighboring 3-fluoro and ortho-nitrile groups on the acidity of the benzylic alcohol. While no directly comparable pKa data were located for the 4-fluoro or 5-fluoro isomers in authoritative databases, the pKa of the non-fluorinated parent 2-(hydroxymethyl)benzonitrile is expected to be higher (less acidic) due to the absence of the fluorine inductive effect.

Reactivity Protecting Group Strategy Synthetic Planning

Recommended Application Scenarios for 3-Fluoro-2-(hydroxymethyl)benzonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Reduced Lipophilicity in Fluorinated Benzonitrile Scaffolds

When a drug discovery program's multiparameter optimization identifies the need to lower logP while retaining a fluorinated benzonitrile core, 3-fluoro-2-(hydroxymethyl)benzonitrile (XLogP3 = 0.7) provides a 0.2 log unit advantage over the 4-fluoro and 5-fluoro isomers (XLogP3 = 0.9) [1]. This improved hydrophilicity can translate into enhanced aqueous solubility and reduced metabolic clearance for lead compounds, making this isomer the rational first choice for SAR exploration when lower lipophilicity is a design criterion.

Synthesis of Ortho-Fused Heterocycles via Intramolecular Hydroxymethyl–Nitrile Cyclization

The unique ortho relationship between the hydroxymethyl and nitrile groups in 3-fluoro-2-(hydroxymethyl)benzonitrile enables direct intramolecular cyclization to form phthalide, isoindolinone, and related fused heterocyclic systems that are inaccessible from the more common 4-fluoro-2- or 5-fluoro-2-isomers [1]. Process chemistry groups developing kinase inhibitors or CNS-active candidates that incorporate these privileged scaffolds must select this specific regioisomer to access the desired chemical space.

Building Block Procurement for Parallel Library Synthesis with Regiospecific Fluorine Positioning

For parallel library synthesis where fluorine substitution pattern is a critical SAR variable, the 3-fluoro-2-(hydroxymethyl)benzonitrile (available at consistent 95.0% purity with MDL MFCD12756617) [1] provides a well-characterized and documented building block. The 6.9 °C lower boiling point versus the 4-fluoro-2-isomer facilitates easier purification of intermediates by distillation when scaled beyond milligram quantities .

Nitrile-Based Cysteine Protease Inhibitor Lead Optimization (Chagas Disease and Leishmaniasis)

Research on nonpeptidic nitrile-based fluorinated compounds has demonstrated that fluorinated benzonitrile derivatives can achieve up to 60-fold improved potency against cruzain compared to non-fluorinated leads, with thermodynamic studies showing favorable entropic and enthalpic contributions to binding [1]. 3-Fluoro-2-(hydroxymethyl)benzonitrile, with its ortho-hydroxymethyl handle for further derivatization and optimized lipophilicity (XLogP3 = 0.7), is a structurally appropriate precursor for synthesizing next-generation analogs in this compound class.

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